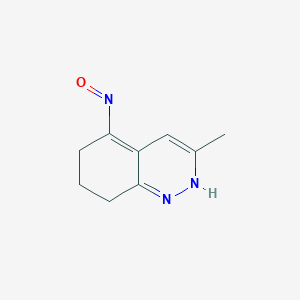![molecular formula C9H17NO3 B066401 Carbamic acid, [(1S)-1-(2R)-oxiranylethyl]-, 1,1-dimethylethyl ester (9CI) CAS No. 165683-90-9](/img/structure/B66401.png)
Carbamic acid, [(1S)-1-(2R)-oxiranylethyl]-, 1,1-dimethylethyl ester (9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, [(1S)-1-(2R)-oxiranylethyl]-, 1,1-dimethylethyl ester (9CI) is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of Carbamic acid, [(1S)-1-(2R)-oxiranylethyl]-, 1,1-dimethylethyl ester (Carbamic acid, [(1S)-1-(2R)-oxiranylethyl]-, 1,1-dimethylethyl ester (9CI)) is not fully understood. However, it is believed to inhibit the growth of bacteria and viruses by disrupting their cell membranes and interfering with their metabolic processes.
Biochemical and Physiological Effects
Carbamic acid, [(1S)-1-(2R)-oxiranylethyl]-, 1,1-dimethylethyl ester (Carbamic acid, [(1S)-1-(2R)-oxiranylethyl]-, 1,1-dimethylethyl ester (9CI)) has been shown to have minimal toxicity to mammalian cells, making it a potential candidate for the development of new drugs. It has also been found to have anti-inflammatory properties, which could be useful in the treatment of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Carbamic acid, [(1S)-1-(2R)-oxiranylethyl]-, 1,1-dimethylethyl ester (Carbamic acid, [(1S)-1-(2R)-oxiranylethyl]-, 1,1-dimethylethyl ester (9CI)) in lab experiments is its broad-spectrum antimicrobial activity, which makes it useful for testing against a wide range of bacteria and viruses. However, one limitation is that its mechanism of action is not fully understood, which could make it difficult to optimize its effectiveness.
Direcciones Futuras
There are several potential future directions for research on Carbamic acid, [(1S)-1-(2R)-oxiranylethyl]-, 1,1-dimethylethyl ester (Carbamic acid, [(1S)-1-(2R)-oxiranylethyl]-, 1,1-dimethylethyl ester (9CI)). One direction is to further explore its antimicrobial activity and investigate its potential as a new antibiotic. Another direction is to study its anti-inflammatory properties and explore its potential as a treatment for inflammatory diseases. Additionally, research could focus on optimizing its effectiveness by further understanding its mechanism of action.
Métodos De Síntesis
Carbamic acid, [(1S)-1-(2R)-oxiranylethyl]-, 1,1-dimethylethyl ester (Carbamic acid, [(1S)-1-(2R)-oxiranylethyl]-, 1,1-dimethylethyl ester (9CI)) can be synthesized using various methods, including the reaction of carbamic acid with 1,2-epoxypropane and 2,2-dimethylpropanol in the presence of a catalyst. Another method involves the reaction of 1,2-epoxypropane with carbamic acid in the presence of a catalyst, followed by the addition of 2,2-dimethylpropanol.
Aplicaciones Científicas De Investigación
Carbamic acid, [(1S)-1-(2R)-oxiranylethyl]-, 1,1-dimethylethyl ester (Carbamic acid, [(1S)-1-(2R)-oxiranylethyl]-, 1,1-dimethylethyl ester (9CI)) has been studied for its potential applications in various fields of scientific research. It has been found to have antimicrobial activity against Gram-positive and Gram-negative bacteria, making it a potential candidate for the development of new antibiotics. Additionally, Carbamic acid, [(1S)-1-(2R)-oxiranylethyl]-, 1,1-dimethylethyl ester (Carbamic acid, [(1S)-1-(2R)-oxiranylethyl]-, 1,1-dimethylethyl ester (9CI)) has been shown to have antiviral activity against several viruses, including influenza virus and herpes simplex virus.
Propiedades
Número CAS |
165683-90-9 |
|---|---|
Fórmula molecular |
C9H17NO3 |
Peso molecular |
187.24 g/mol |
Nombre IUPAC |
tert-butyl N-[(1S)-1-[(2R)-oxiran-2-yl]ethyl]carbamate |
InChI |
InChI=1S/C9H17NO3/c1-6(7-5-12-7)10-8(11)13-9(2,3)4/h6-7H,5H2,1-4H3,(H,10,11)/t6-,7-/m0/s1 |
Clave InChI |
CPVJSPZFUWECHS-BQBZGAKWSA-N |
SMILES isomérico |
C[C@@H]([C@@H]1CO1)NC(=O)OC(C)(C)C |
SMILES |
CC(C1CO1)NC(=O)OC(C)(C)C |
SMILES canónico |
CC(C1CO1)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




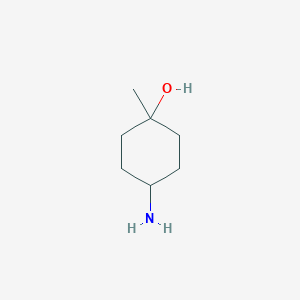
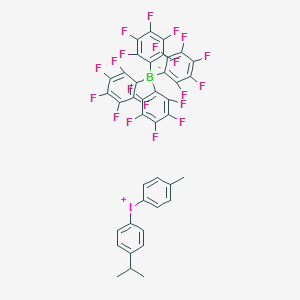
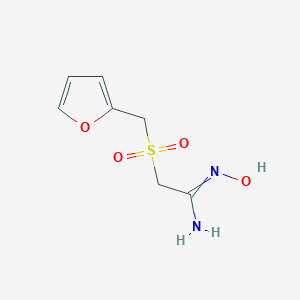
![N-[1-[1-(benzenesulfonyl)pyrrol-3-yl]ethylidene]hydroxylamine](/img/structure/B66331.png)
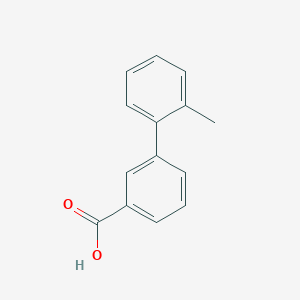

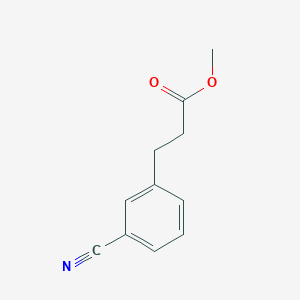


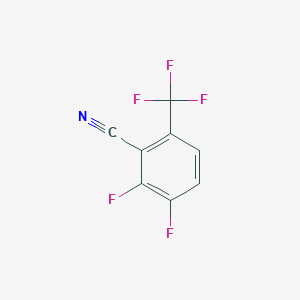
![(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]but-3-ynoic Acid](/img/structure/B66354.png)

